molecular formula C18H21N3O2 B2726678 2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797225-01-4

2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2726678
CAS RN: 1797225-01-4
M. Wt: 311.385
InChI Key: CBJLXYIQIUESFA-UHFFFAOYSA-N
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Description

2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Hypervalent Iodine Oxidation of Amines

Research demonstrates the oxidation of primary aliphatic amines with iodosobenzene leading to the formation of corresponding nitriles, cyclic ketones, and lactams. This process underscores the compound's utility in synthesizing complex organic structures, such as nitriles and ketones, from simpler amine precursors (Moriarty et al., 1988).

Functionally Substituted Enamines

A study on rearrangement reactions of enaminonitrile with 1,3-cyclohexanedione derivatives illustrates the compound's relevance in forming tetrahydroquinolinone and nicotinonitrile derivatives. These findings highlight the compound's potential in generating structurally diverse heterocycles, contributing to medicinal chemistry and material science (Moustafa et al., 2011).

Radical Cyclization to Synthesize Spiroindoles

Research into radical cyclization of cyclohexanecarbonitriles and piperidinecarbonitriles to spiroindoles demonstrates the compound's role in synthesizing spiro[2H-indole] derivatives. These processes are crucial for constructing complex and biologically relevant spirocyclic structures, offering potential applications in pharmaceutical synthesis (Sulsky et al., 1999).

From Amino Acids to Fused Chiral Pyrrolidines and Piperidines

The intramolecular nitrile oxide olefin cycloaddition (INOC) reactions from L-amino acids leading to fused pyrrolidines and piperidines indicate the compound's significance in accessing chiral heterocycles. This synthesis pathway is valuable for developing chiral drugs and other bioactive molecules (Falb et al., 2000).

Synthesis and Cytotoxic Evaluation of Novel Compounds

A study on the synthesis of 1,2,3-triazole-linked cyclohexanones from cyclohexanone and piperidine, followed by cytotoxic evaluation against human cancer cell lines, exemplifies the compound's potential in drug discovery. These synthesized compounds, through click chemistry, were tested for their ability to inhibit cancer cell growth, underscoring the importance of structural motifs present in "2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile" for medicinal chemistry applications (Mahdavi et al., 2016).

properties

IUPAC Name

2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c19-13-15-7-4-10-20-17(15)23-16-8-11-21(12-9-16)18(22)14-5-2-1-3-6-14/h1-2,4,7,10,14,16H,3,5-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJLXYIQIUESFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile

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